molecular formula C7H5Br2NO2 B112602 4-Amino-3,5-dibromobenzoic acid CAS No. 4123-72-2

4-Amino-3,5-dibromobenzoic acid

Cat. No.: B112602
CAS No.: 4123-72-2
M. Wt: 294.93 g/mol
InChI Key: VWYQFZKTKAMCLU-UHFFFAOYSA-N
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Description

4-Amino-3,5-dibromobenzoic acid is an organic compound with the chemical formula C7H5Br2NO2. It is a white to yellow powder or crystalline solid that is soluble in some organic solvents such as chloroform, dimethyl sulfoxide, and ethanol . This compound is known for its applications in various fields of scientific research and industry.

Mechanism of Action

Mode of Action

The mode of action of 4-Amino-3,5-dibromobenzoic acid involves a nucleophilic substitution reaction and an electrophilic substitution reaction . These reactions could potentially alter the function of its target proteins or enzymes, leading to changes in cellular processes.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 1.59 , which could influence its distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its solubility, stability, and interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3,5-dibromobenzoic acid can be synthesized through the amination of 3,5-dibromobenzoic acid. This process involves reacting 3,5-dibromobenzoic acid with an appropriate amount of ammonia gas under alkaline conditions . Another method involves the bromination of 4-aminobenzoic acid, followed by purification steps to obtain the desired product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-dibromobenzoic acid undergoes various chemical reactions, including nucleophilic substitution and electrophilic substitution reactions . These reactions are fundamental in modifying the compound for different applications.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction typically occurs under basic conditions.

    Electrophilic Substitution: Reagents such as bromine or chlorine can be used under acidic conditions to introduce additional substituents on the aromatic ring.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amine derivative, while electrophilic substitution with bromine can produce a polybrominated compound.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-Amino-3,5-dibromobenzoic acid is unique due to its specific chemical structure and properties. Its solubility in organic solvents and its ability to undergo various chemical reactions make it a versatile compound for research and industrial applications. Additionally, its potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

4-amino-3,5-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYQFZKTKAMCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474767
Record name 4-amino-3,5-dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4123-72-2
Record name 4-amino-3,5-dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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